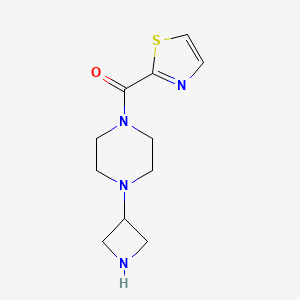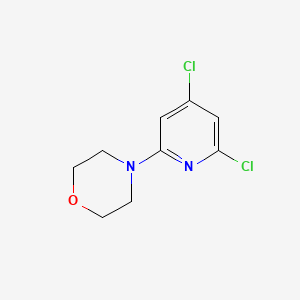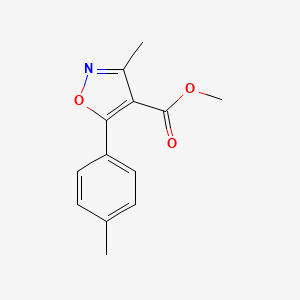
3-甲基-5-对甲苯基异恶唑-4-羧酸甲酯
描述
3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
科学研究应用
3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Isoxazole derivatives are known to interact with a variety of biological targets based on their chemical diversity , but specific targets for this compound are yet to be identified.
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to have various biological activities, which can lead to a range of molecular and cellular effects .
生化分析
Biochemical Properties
3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can interact with enzymes involved in the synthesis of nucleotides, leading to alterations in cellular metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester on cells are diverse and depend on the cell type and concentration of the compoundFor example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby affecting cell function . Additionally, it can alter cellular metabolism by inhibiting key enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site. This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the production of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the upregulation of compensatory pathways . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.
Dosage Effects in Animal Models
The effects of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in blood chemistry . These dosage-dependent effects underscore the need for careful dose optimization in experimental studies.
Metabolic Pathways
3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester is involved in several metabolic pathways. It interacts with enzymes that are critical for the synthesis and degradation of various biomolecules. For example, this compound can inhibit enzymes involved in the nucleotide synthesis pathway, leading to a decrease in nucleotide levels and subsequent effects on DNA and RNA synthesis . Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of the compound can influence its activity and efficacy . For instance, its accumulation in the nucleus can enhance its effects on gene expression.
Subcellular Localization
The subcellular localization of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester is an important determinant of its activity. This compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of the compound can also affect its stability and degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester can be achieved through various methods. One common approach involves the cyclization of acetophenone derivatives with hydroxylamine hydrochloride, followed by esterification. Another method includes the reaction of benzyl chloride with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with hydroxylamine .
Industrial Production Methods: Industrial production typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted isoxazole derivatives.
相似化合物的比较
- 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid methyl ester
- 3-Methyl-5-(4-methylphenyl)-isoxazole-4-carboxylic acid
- 3-Methyl-5-(4-chlorophenyl)-isoxazole-4-carboxylic acid methyl ester
Uniqueness: 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the p-tolyl group can enhance its lipophilicity and potentially improve its interaction with biological targets .
属性
IUPAC Name |
methyl 3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-4-6-10(7-5-8)12-11(13(15)16-3)9(2)14-17-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYTZLQBFQUQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NO2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195484 | |
| Record name | Methyl 3-methyl-5-(4-methylphenyl)-4-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-29-1 | |
| Record name | Methyl 3-methyl-5-(4-methylphenyl)-4-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl-5-(4-methylphenyl)-4-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)

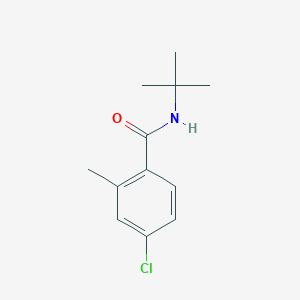
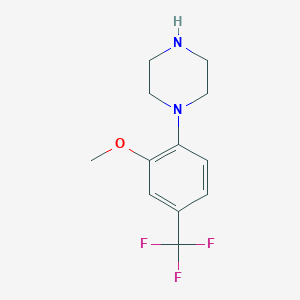
![tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B1398041.png)

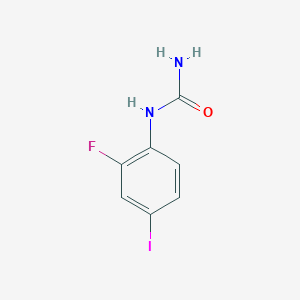

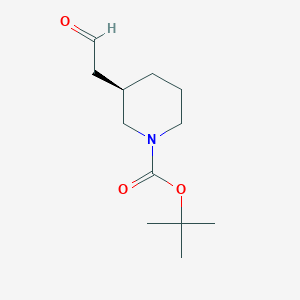
![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)


